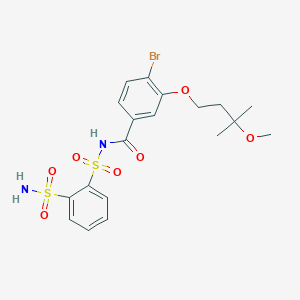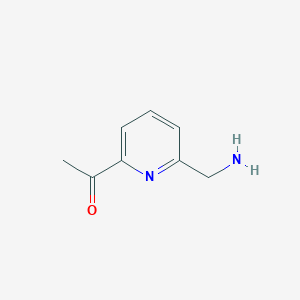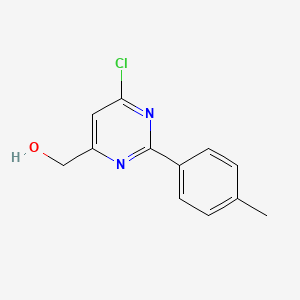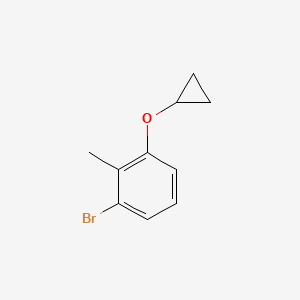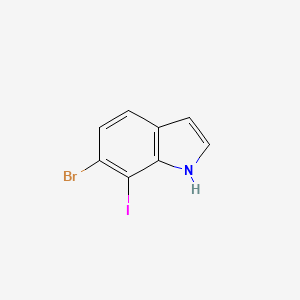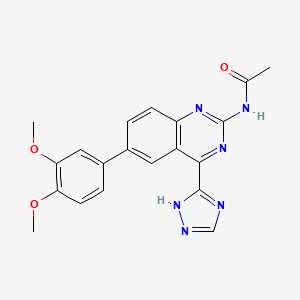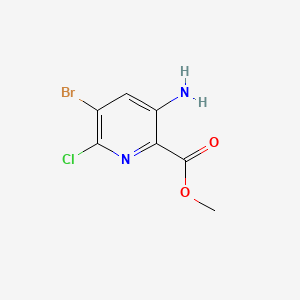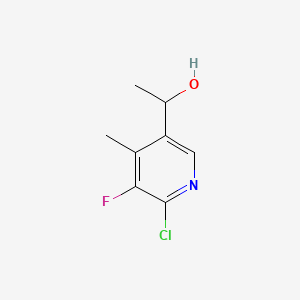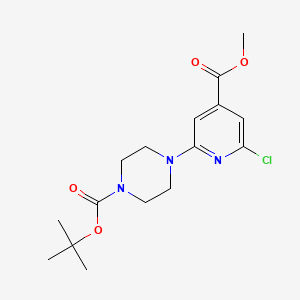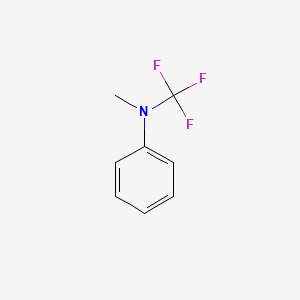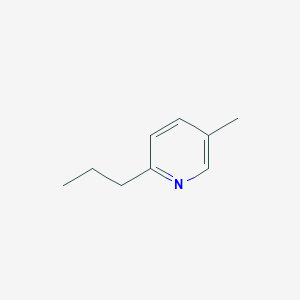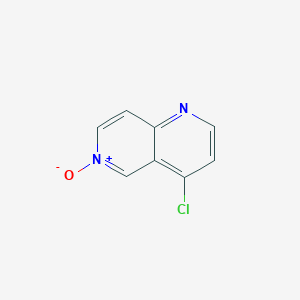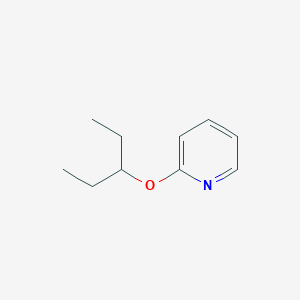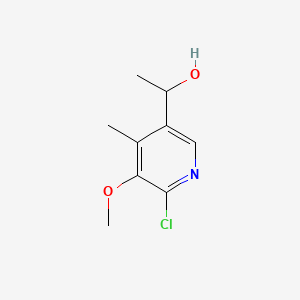
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro, methoxy, and methyl group attached to the pyridine ring, along with an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-methoxy-4-methylpyridine with thionyl chloride to introduce the chloro group, followed by the reaction with ethylene oxide to form the ethan-1-ol moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanal or 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanoic acid.
Reduction: Formation of 1-(6-Hydroxy-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
Substitution: Formation of 1-(6-Amino-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol or 1-(6-Mercapto-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
Scientific Research Applications
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The ethan-1-ol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
- 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Methoxy-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol
Uniqueness: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-(6-chloro-5-methoxy-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(6(2)12)4-11-9(10)8(5)13-3/h4,6,12H,1-3H3 |
InChI Key |
FDBVVRPRBHDVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


